molecular formula C20H15F2N5O2 B3451287 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3451287
M. Wt: 395.4 g/mol
InChI Key: OKXNMUCFOIEJHR-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluoromethyl, methoxyphenyl, and pyridinyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a methoxyphenyl boronic acid or halide.

    Incorporation of the pyridinyl group: This step may involve a nucleophilic substitution reaction using a pyridinyl halide.

    Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of hydroxylated or quinone derivatives.

    Reduction: Reduction reactions may target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation may be used.

    Substitution: Reagents such as halides, organometallics, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield hydroxylated derivatives, while reduction of the difluoromethyl group may produce monofluoromethyl or methyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It may exhibit activity against specific diseases or conditions, such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may make it suitable for various applications, including as a catalyst or intermediate in chemical processes.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide would depend on its specific biological target. Generally, compounds of this class may exert their effects by:

    Binding to specific receptors or enzymes: This can modulate the activity of these proteins, leading to changes in cellular signaling pathways.

    Inhibiting or activating specific enzymes: This can affect metabolic pathways and cellular processes.

    Interacting with nucleic acids: This can influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The presence of the difluoromethyl group in this compound may confer unique properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c1-29-14-6-4-12(5-7-14)16-9-17(18(21)22)27-19(26-16)15(11-24-27)20(28)25-13-3-2-8-23-10-13/h2-11,18H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNMUCFOIEJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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